molecular formula C7H7F5O B3043141 2-(Pentafluoro-1-propenyl)tetrahydrofuran CAS No. 74727-27-8

2-(Pentafluoro-1-propenyl)tetrahydrofuran

Cat. No.: B3043141
CAS No.: 74727-27-8
M. Wt: 202.12 g/mol
InChI Key: JTJSDRZZJRJZSL-UHFFFAOYSA-N
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Description

2-(Pentafluoro-1-propenyl)tetrahydrofuran is a chemical compound with the molecular formula C7H7F5O It is characterized by the presence of a tetrahydrofuran ring substituted with a pentafluoro-1-propenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pentafluoro-1-propenyl)tetrahydrofuran typically involves the reaction of tetrahydrofuran with pentafluoropropene under specific conditions. The reaction is often carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the addition of the pentafluoropropene to the tetrahydrofuran ring. The reaction conditions, including temperature and pressure, are carefully controlled to optimize the yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and high throughput. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-(Pentafluoro-1-propenyl)tetrahydrofuran undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including solvent choice, temperature, and reaction time, are tailored to achieve the desired transformation.

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of functionalized derivatives.

Scientific Research Applications

2-(Pentafluoro-1-propenyl)tetrahydrofuran has diverse applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound’s unique properties make it useful in studying biological systems and interactions at the molecular level.

    Medicine: Research into potential pharmaceutical applications, including drug development and delivery systems, is ongoing.

    Industry: It is employed in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Pentafluoro-1-propenyl)tetrahydrofuran involves its interaction with molecular targets and pathways within a given system. The compound’s effects are mediated by its ability to form stable complexes with various biomolecules, influencing their structure and function. The specific pathways and targets depend on the context of its application, whether in chemical reactions, biological studies, or industrial processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Pentafluoro-1-propenyl)tetrahydrofuran stands out due to its unique combination of a tetrahydrofuran ring and a pentafluoro-1-propenyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

IUPAC Name

2-(1,2,3,3,3-pentafluoroprop-1-enyl)oxolane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F5O/c8-5(4-2-1-3-13-4)6(9)7(10,11)12/h4H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTJSDRZZJRJZSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=C(C(F)(F)F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40694205
Record name 2-(1,2,3,3,3-Pentafluoroprop-1-en-1-yl)oxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40694205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74727-27-8
Record name 2-(1,2,3,3,3-Pentafluoroprop-1-en-1-yl)oxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40694205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Pentafluoro-1-propenyl)tetrahydrofuran
Reactant of Route 2
Reactant of Route 2
2-(Pentafluoro-1-propenyl)tetrahydrofuran
Reactant of Route 3
2-(Pentafluoro-1-propenyl)tetrahydrofuran
Reactant of Route 4
2-(Pentafluoro-1-propenyl)tetrahydrofuran
Reactant of Route 5
2-(Pentafluoro-1-propenyl)tetrahydrofuran
Reactant of Route 6
2-(Pentafluoro-1-propenyl)tetrahydrofuran

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